molecular formula C12H20OSi B15068847 (2-(Isopropyldimethylsilyl)phenyl)methanol

(2-(Isopropyldimethylsilyl)phenyl)methanol

Cat. No.: B15068847
M. Wt: 208.37 g/mol
InChI Key: VAHSDYFCDUNSMA-UHFFFAOYSA-N
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Description

(2-(Isopropyldimethylsilyl)phenyl)methanol: is an organosilicon compound with the molecular formula C12H20OSi It is a derivative of phenylmethanol, where the phenyl ring is substituted with an isopropyldimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Isopropyldimethylsilyl)phenyl)methanol typically involves the reaction of phenylmethanol with isopropyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

PhCH2OH+(CH3)2SiCl(i-Pr)PhCH2O-Si(CH3)2(i-Pr)+HCl\text{PhCH}_2\text{OH} + \text{(CH}_3\text{)}_2\text{SiCl(i-Pr)} \rightarrow \text{PhCH}_2\text{O-Si(CH}_3\text{)}_2\text{(i-Pr)} + \text{HCl} PhCH2​OH+(CH3​)2​SiCl(i-Pr)→PhCH2​O-Si(CH3​)2​(i-Pr)+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(Isopropyldimethylsilyl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halides, ethers, or esters using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride for halides, alkyl halides for ethers, acyl chlorides for esters.

Major Products Formed:

    Oxidation: (2-(Isopropyldimethylsilyl)phenyl)aldehyde, (2-(Isopropyldimethylsilyl)phenyl)carboxylic acid.

    Reduction: (2-(Isopropyldimethylsilyl)phenyl)methane.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry: (2-(Isopropyldimethylsilyl)phenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of organosilicon compounds. It is also used as a protecting group for alcohols in multi-step synthesis.

Biology: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules and as a probe in studying enzyme mechanisms.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of (2-(Isopropyldimethylsilyl)phenyl)methanol involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

  • (2-(Trimethylsilyl)phenyl)methanol
  • (2-(Tert-butyldimethylsilyl)phenyl)methanol
  • (2-(Triisopropylsilyl)phenyl)methanol

Comparison: (2-(Isopropyldimethylsilyl)phenyl)methanol is unique due to the presence of the isopropyldimethylsilyl group, which imparts distinct steric and electronic properties. Compared to (2-(Trimethylsilyl)phenyl)methanol, it has greater steric bulk, which can influence its reactivity and selectivity in chemical reactions. The tert-butyldimethylsilyl and triisopropylsilyl analogs offer different steric and electronic environments, making this compound a valuable compound for fine-tuning reaction conditions and outcomes.

Biological Activity

(2-(Isopropyldimethylsilyl)phenyl)methanol is an organosilicon compound with a unique structure that includes a phenolic moiety and an isopropyldimethylsilyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18OSi, indicating the presence of twelve carbon atoms, eighteen hydrogen atoms, one oxygen atom, and one silicon atom. The isopropyldimethylsilyl group enhances the compound's stability and solubility in organic solvents, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, studies have shown that methanolic extracts from related compounds demonstrate high antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogensMinimum Inhibitory Concentration (MIC)
Compound AE. coli62.5 µg/mL
Compound BS. aureus78.12 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Similar compounds have shown promising results against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines. The observed effects include inhibition of cell proliferation and induction of apoptosis .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 Value (µg/mL)Reference
HeLa226
A549242.52

The biological activity of this compound may be attributed to several mechanisms:

  • Protein Interactions : The silyl group may enhance interactions with specific proteins or enzymes involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Membrane Disruption : The hydrophobic nature of the silyl group could facilitate interaction with lipid membranes, disrupting cellular integrity.

Case Studies

A study focused on the synthesis and evaluation of related organosilicon compounds highlighted the importance of substituent effects on biological activity. It was found that modifications in the silyl groups significantly influenced antimicrobial efficacy and cytotoxicity against cancer cells .

In another case study, a series of derivatives were synthesized to assess their potential as anticancer agents, revealing a correlation between structural features and biological activity .

Properties

Molecular Formula

C12H20OSi

Molecular Weight

208.37 g/mol

IUPAC Name

[2-[dimethyl(propan-2-yl)silyl]phenyl]methanol

InChI

InChI=1S/C12H20OSi/c1-10(2)14(3,4)12-8-6-5-7-11(12)9-13/h5-8,10,13H,9H2,1-4H3

InChI Key

VAHSDYFCDUNSMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C)(C)C1=CC=CC=C1CO

Origin of Product

United States

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